Superior Selectivity for Neuronal Acetylcholinesterase Over Butyrylcholinesterase
Donepezil demonstrates significantly higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to tacrine, a first-generation AChEI. In vitro, donepezil inhibits AChE with an IC50 of 6.7 nM and BuChE with an IC50 of 7400 nM, resulting in a selectivity ratio of >1100-fold [1]. In contrast, tacrine is a non-selective inhibitor, with IC50 values of 77 nM for AChE and 69 nM for BuChE, yielding a selectivity ratio of approximately 1 [1]. This high selectivity for central AChE is a key determinant of donepezil's favorable peripheral side effect profile [2].
| Evidence Dimension | In vitro selectivity ratio (AChE IC50 / BuChE IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 6.7 nM; BuChE IC50 = 7400 nM; Selectivity ratio >1100 |
| Comparator Or Baseline | Tacrine: AChE IC50 = 77 nM; BuChE IC50 = 69 nM; Selectivity ratio ~1 |
| Quantified Difference | Donepezil is >1100-fold more selective for AChE over BuChE, whereas tacrine is non-selective. |
| Conditions | In vitro enzyme inhibition assay; purified human AChE and BuChE |
Why This Matters
High selectivity for neuronal AChE minimizes off-target inhibition of peripheral BuChE, reducing the incidence of cholinergic side effects and improving tolerability in both clinical and research applications.
- [1] Ogura H, Kosasa T, Araki S, Yamanishi Y. Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease. Nihon Yakurigaku Zasshi. 2000;115:45. View Source
- [2] Bryson HM, Benfield P. Donepezil: an anticholinesterase inhibitor for Alzheimer's disease. Drugs Aging. 1997;10(3):234-239. View Source
